molecular formula C11H15N B142406 (R)-(+)-N-allyl-alpha-methylbenzylamine CAS No. 126275-19-2

(R)-(+)-N-allyl-alpha-methylbenzylamine

Cat. No.: B142406
CAS No.: 126275-19-2
M. Wt: 161.24 g/mol
InChI Key: GGNXWCWCESEPFK-SNVBAGLBSA-N
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Description

®-(+)-N-allyl-alpha-methylbenzylamine is a chiral amine compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the benzylamine structure. The ®-configuration indicates that the compound is the right-handed enantiomer, which can have different biological and chemical properties compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-allyl-alpha-methylbenzylamine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding imine precursor using chiral catalysts. For example, the reduction of N-allyl-alpha-methylbenzylimine with a chiral borane reagent can yield the desired ®-enantiomer. Another method involves the use of chiral auxiliaries or ligands in the reduction process to achieve enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-N-allyl-alpha-methylbenzylamine may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high enantioselectivity and yield. The reaction conditions typically include controlled temperature and pressure to optimize the conversion and selectivity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-allyl-alpha-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

®-(+)-N-allyl-alpha-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of ®-(+)-N-allyl-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-N-allyl-alpha-methylbenzylamine: The left-handed enantiomer with different biological properties.

    N-allylbenzylamine: Lacks the methyl group on the alpha carbon.

    N-methylbenzylamine: Lacks the allyl group on the nitrogen atom.

Uniqueness

®-(+)-N-allyl-alpha-methylbenzylamine is unique due to its specific chiral configuration and the presence of both allyl and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXWCWCESEPFK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126275-19-2
Record name (R)-(+)-N-allyl-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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